3-[Bis(2-hydroxyethyl)amino]-2-methylphenol
Description
This compound is structurally related to hair dye intermediates and formaldehyde-releasing agents, as suggested by its analogs in cosmetic and industrial applications .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-2-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-9-10(3-2-4-11(9)15)12(5-7-13)6-8-14/h2-4,13-15H,5-8H2,1H3 |
InChI Key |
LWIZASRUTGFHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Hydroxy-4-nitrobenzaldehyde
- Starting materials : 3-hydroxy-4-nitrobenzaldehyde and bis(2-hydroxyethyl)amine (a heterocyclic primary amine analog).
- Procedure : The aldehyde group of 3-hydroxy-4-nitrobenzaldehyde undergoes condensation with bis(2-hydroxyethyl)amine to form an imine intermediate.
- Reduction : The nitro group is subsequently reduced to an amino group using standard reducing agents such as hydrogenation catalysts (e.g., Pd/C under H₂ atmosphere) or chemical reductants (e.g., SnCl₂, Fe/HCl).
- Outcome : This yields the desired this compound after purification.
This method is favored for its specificity and moderate reaction conditions, providing good yields and purity.
Condensation of 3-Hydroxy-4-nitrobenzoic Acid Followed by Reduction
- Starting materials : 3-hydroxy-4-nitrobenzoic acid and bis(2-hydroxyethyl)amine.
- Procedure : The carboxylic acid group is first activated (e.g., via acid chlorides or coupling agents) and then condensed with bis(2-hydroxyethyl)amine to form an amide intermediate.
- Reduction : Both the nitro and amide groups are reduced, typically using catalytic hydrogenation or chemical reductants.
- Outcome : The process yields the target compound with controlled substitution patterns.
This approach allows for structural modifications and is useful when aldehyde starting materials are less accessible.
Direct Amination via Nucleophilic Substitution
- Starting materials : Halogenated methylphenol derivatives (e.g., 3-chloro-2-methylphenol).
- Procedure : The bis(2-hydroxyethyl)amine acts as a nucleophile, substituting the halogen atom under appropriate conditions (e.g., elevated temperature, polar aprotic solvents).
- Outcome : This method can directly install the bis(2-hydroxyethyl)amino group on the phenol ring.
While less commonly reported, this method offers a straightforward route when halogenated precursors are available.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or polar aprotic solvents | Ethanol preferred for condensation steps |
| Temperature | Room temperature to reflux (25–80 °C) | Reflux conditions often used for condensation |
| Reducing Agents | Pd/C with H₂, SnCl₂, Fe/HCl | Choice depends on scale and sensitivity |
| Reaction Time | 4–12 hours | Longer times improve conversion |
| pH Control | Slightly acidic to neutral | Acidic conditions favor reductive amination |
| Purification | Crystallization, column chromatography | Ensures removal of unreacted starting materials |
Research Findings and Characterization
- Crystallographic data from related Schiff base compounds involving hydroxyethyl amines confirm the stability of the amino and hydroxyl groups and their hydrogen bonding patterns, which are critical for the compound’s properties.
- Spectroscopic analysis (NMR, IR, MS) validates the successful substitution of the bis(2-hydroxyethyl)amino group at the 3-position of the methylphenol ring.
- Physiological salt forms : The compound can be isolated as free base or converted into physiologically tolerated salts (e.g., hydrochloride, sulfate), enhancing its solubility and stability for applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | 3-hydroxy-4-nitrobenzaldehyde + bis(2-hydroxyethyl)amine | Imine formation + nitro reduction | High specificity, good yields | Requires reduction step |
| Condensation + reduction | 3-hydroxy-4-nitrobenzoic acid + bis(2-hydroxyethyl)amine | Amide formation + nitro & amide reduction | Allows amide intermediates | Multi-step, longer reaction time |
| Nucleophilic substitution | Halogenated 2-methylphenol + bis(2-hydroxyethyl)amine | Direct substitution | Simple, direct | Requires halogenated precursor |
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol serves as a versatile building block in organic synthesis. Its functional groups enable:
- Synthesis of Complex Molecules : It can be used to create more complex compounds through reactions such as alkylation and acylation.
- Catalysis : The compound can act as a catalyst in various organic transformations, enhancing reaction rates and yields.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules:
- Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Pharmacological Applications : Studies have explored its potential as a therapeutic agent due to its ability to modulate biological pathways. For instance, it has shown promise in inhibiting certain enzymes involved in disease processes.
Materials Science
The incorporation of this compound into materials has led to significant advancements:
- Polymer Chemistry : It is utilized as a functional additive in polymer formulations to enhance properties such as adhesion, flexibility, and thermal stability.
- Coatings and Adhesives : The compound's reactivity allows it to be used in the development of coatings that provide protective barriers against environmental factors.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of derivatives of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications for oxidative stress-related conditions.
Case Study 2: Polymer Enhancement
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into epoxy resins improved mechanical properties and thermal stability. The modified resin exhibited enhanced resistance to thermal degradation compared to unmodified controls.
Data Tables
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Increased reaction efficiency |
| Biology | Antioxidant studies | Reduced oxidative stress |
| Materials Science | Polymer formulations | Enhanced mechanical properties |
| Coatings | Protective coatings | Improved durability against environmental factors |
Mechanism of Action
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used[7][7].
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to the following analogs based on substitution patterns and functional groups:
Key Observations:
- Substituent Position: The position of the bis(2-hydroxyethyl)amino group significantly impacts reactivity. For example, the 3-position in the target compound vs. the 5-position in 5-(2-hydroxyethyl)amino-2-methylphenol alters electronic effects on the aromatic ring, influencing acidity and coupling efficiency in dye formulations .
- Solubility: Compounds with multiple hydroxyethyl groups (e.g., 2,6-Bis(β-hydroxyethylamino)toluene) exhibit superior water solubility compared to mono-substituted analogs .
- Functional Group Effects: The nitro group in HC Violet 2 enhances lightfastness but reduces biocompatibility, contrasting with the non-nitro target compound, which may prioritize safety in cosmetic applications .
Physicochemical Properties
- Polarity: The bis(2-hydroxyethyl)amino group increases polarity, making the compound more hydrophilic than analogs like 3-ethyl-2-methyl-2-heptanol (a non-polar alcohol) .
- Stability: Methyl groups at the 2-position (as in the target compound) provide steric hindrance, improving oxidative stability compared to unsubstituted phenols .
Biological Activity
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol, also known by its CAS number 61968-45-0, is a compound of significant interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H15N2O3
- Molecular Weight : 213.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets. The compound's structure allows it to function as a ligand for several receptors, influencing pathways such as:
- Antioxidant Activity : The phenolic group in the compound contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer and diabetes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. Research indicates that it can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing further division of malignant cells.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in various cancer cell lines.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. Its antioxidant properties help mitigate neuronal damage caused by oxidative stress.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related diseases . -
Cancer Cell Line Study :
Research conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways . -
Neuroprotection Research :
A separate investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings indicated that the compound improved cognitive function and reduced amyloid-beta plaque formation .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Antioxidant Activity | Anticancer Effect |
|---|---|---|---|
| This compound | 61968-45-0 | Yes | Yes |
| Bis(2-hydroxyethyl)amine | 111-41-1 | Moderate | No |
| 2-Methylphenol | 95-48-7 | Low | No |
Q & A
Q. What are the optimal synthetic routes for 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, a bis(2-hydroxyethyl)amine can react with 3-chloro-2-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitoring reaction progress via TLC or HPLC is critical .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑↑ (70–85%) |
| Reaction Time | 12–24 hours | Plateau after 18h |
| Solvent | DMF or DMSO | Polarity-driven |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a reverse-phase C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm. Retention time: ~8.2 min (validated for similar phenolic compounds) .
- NMR : ¹H NMR (500 MHz, D₂O) shows characteristic peaks: δ 6.8–7.2 (aromatic H), δ 3.6–3.8 (–CH₂OH), δ 2.4 (–CH₃) .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₁H₁₇NO₃ [M+H]⁺: 224.12; observed: 224.09 .
Q. How does the compound’s solubility vary across solvents, and what storage conditions prevent degradation?
- Methodological Answer : Solubility is highest in polar solvents (e.g., water: 25 mg/mL; DMSO: 50 mg/mL). Stability tests show degradation ≤5% after 6 months at –20°C in amber vials. Avoid exposure to light, humidity, and temperatures >25°C .
Advanced Research Questions
Q. How do stereoelectronic effects of the bis(2-hydroxyethyl)amino group influence its reactivity in metal-chelation studies?
- Methodological Answer : The electron-rich amino group and hydroxyl moieties enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (pH 7.4 buffer) shows a 1:1 binding stoichiometry with Cu²⁺ (Kd = 1.2 × 10⁻⁶ M). Computational modeling (DFT) reveals charge transfer from phenolic –OH to the metal center .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. negligible effects)?
- Methodological Answer : Discrepancies arise from assay conditions. For example:
- Antimicrobial Activity : MIC values against S. aureus vary (16–64 µg/mL) depending on inoculum size and growth phase. Use standardized CLSI guidelines with log-phase cultures .
- Cytotoxicity : MTT assays may show false negatives due to phenol red interference. Replace with resazurin-based assays .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2). The hydroxyethyl groups form H-bonds with Arg120 and Tyr355, while the methylphenol moiety fits into the hydrophobic pocket .
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD <2 Å) with COX-2, corroborating in vitro inhibition (IC₅₀ = 18 µM) .
Q. What advanced chromatographic methods separate degradation products under oxidative stress?
- Methodological Answer :
- UHPLC-QTOF : A BEH C18 column (1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) resolves degradation products. Major degradants include quinone derivatives (m/z 238.08) and N-oxide forms (m/z 240.10) .
- Accelerated Stability Protocol :
| Condition | Degradation Products | Time to 10% Degradation |
|---|---|---|
| 40°C/75% RH | Quinone | 14 days |
| 0.1% H₂O₂ | N-Oxide | 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
